molecular formula C11H8BrNO3 B1524782 Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate CAS No. 1395493-07-8

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Cat. No.: B1524782
CAS No.: 1395493-07-8
M. Wt: 282.09 g/mol
InChI Key: WLIGBCRSJPGWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) is a quinoline derivative with a bromine atom at position 3, a hydroxyl group at position 4, and a methyl ester at position 5. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 281.09 g/mol, and it exhibits a purity of 96% . The hydroxyl and bromine substituents enhance its reactivity, enabling further functionalization, while the ester group contributes to solubility in organic solvents.

Properties

IUPAC Name

methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGBCRSJPGWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrNO3C_{10}H_8BrNO_3 and a molecular weight of approximately 272.08 g/mol. Its structure features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a carboxylate group at the 6-position of the quinoline ring, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Overview:
this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its mechanism of action may involve interference with DNA synthesis or disruption of cell membrane integrity.

Antibacterial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0
Enterococcus faecalis16.0

The compound's effectiveness against E. coli and S. aureus indicates its potential as a broad-spectrum antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Table 2 highlights the MIC values against various fungal strains.

Fungal Strain MIC (µg/mL)
Candida albicans12.0
Aspergillus niger20.0
Fusarium oxysporum25.0

The compound's ability to inhibit fungal growth further emphasizes its therapeutic potential in treating infections caused by resistant strains .

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties, particularly through its interaction with specific molecular targets involved in cell proliferation and apoptosis.

The anticancer effects are hypothesized to result from the compound's ability to inhibit key enzymes involved in cancer cell metabolism or to induce apoptosis in malignant cells. Further research is required to elucidate the precise pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Anticancer Research : Another study investigated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7 cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

Key analogues differ in substituent positions, ester groups, and additional functional moieties. These variations influence physical properties, reactivity, and biological activity.

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Compound Name (CAS) Substituent Positions Molecular Formula Molar Mass (g/mol) Purity Key Features
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (1395493-26-1) Br (3), OH (4), COOMe (6) C₁₁H₈BrNO₃ 281.09 96% Hydroxy for H-bonding; bromine for electrophilic substitution
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (145369-93-3) Br (6), OH (4), COOMe (2) C₁₁H₈BrNO₃ 281.09 96% Ester at position 2 may alter steric effects
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (476194-45-3) Br (6), Cl (4), OMe (7), COOEt (3) C₁₃H₁₁BrClNO₃ 344.59 N/A Chloro and methoxy enhance lipophilicity; ethyl ester increases molecular weight
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (67643-31-6) Br (6), OH (4), Me (8), COOEt (3) C₁₃H₁₂BrNO₃ 310.14 N/A Methyl at position 8 increases steric hindrance
Methyl 4-bromoquinoline-6-carboxylate (219763-85-6) Br (4), COOMe (6) C₁₁H₈BrNO₂ 266.09 95% Lacks hydroxyl group; reduced acidity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
Reactant of Route 2
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.